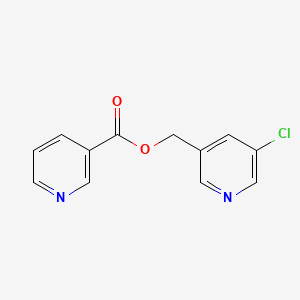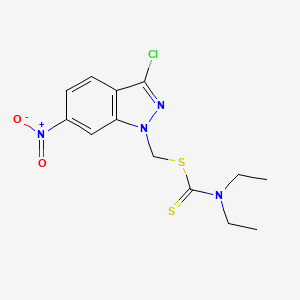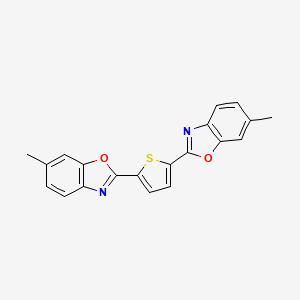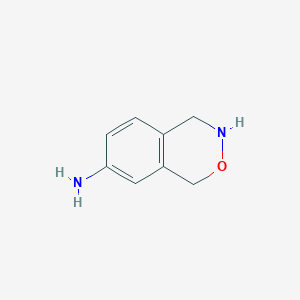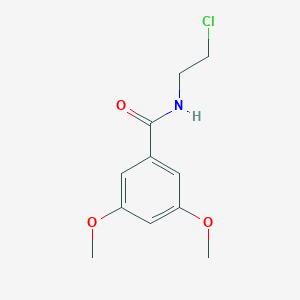
Hexadecamethyloctasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecamethyloctasilocane is a siloxane compound with the chemical formula C16H48O6Si7 . It is a member of the siloxane family, which are compounds composed of silicon-oxygen (Si-O) bonds with organic side groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and hydrophobicity, making it valuable in various industrial applications.
Métodos De Preparación
Hexadecamethyloctasilocane can be synthesized through several methods, including:
Ring-Opening Polymerization: This method involves the polymerization of hexamethylcyclotrisiloxane in the presence of catalysts such as tris(pentafluorophenyl)borane (BCF) in water. The reaction conditions, including temperature and the presence of surfactants, can influence the molecular weight and properties of the resulting polymer.
Industrial Production: Industrially, this compound is produced through the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. This process yields a mixture of methylchlorosilanes, which are then hydrolyzed and polymerized to form various siloxane compounds, including this compound.
Análisis De Reacciones Químicas
Hexadecamethyloctasilocane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the methyl groups are replaced by other organic groups. Common reagents for these reactions include organolithium or Grignard reagents.
Aplicaciones Científicas De Investigación
Hexadecamethyloctasilocane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a model compound for studying siloxane chemistry.
Biology: In biological research, this compound is used to create hydrophobic surfaces and coatings for various applications, including cell culture and microfluidics.
Medicine: This compound is used in the development of medical devices and implants due to its biocompatibility and stability.
Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of hexadecamethyloctasilocane is primarily related to its ability to form stable Si-O-Si bonds. These bonds provide the compound with its unique properties, such as thermal stability and hydrophobicity. The molecular targets and pathways involved include interactions with other siloxane compounds and organic molecules, leading to the formation of complex siloxane networks.
Comparación Con Compuestos Similares
Hexadecamethyloctasilocane can be compared with other siloxane compounds, such as:
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane used in similar applications but with different physical properties.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a larger ring structure, used in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane: A cyclic siloxane with five silicon atoms, used in personal care products and as a solvent in various applications.
This compound is unique due to its linear structure and higher molecular weight, which provide it with distinct properties compared to its cyclic counterparts.
Propiedades
Número CAS |
23657-43-4 |
|---|---|
Fórmula molecular |
C16H48Si8 |
Peso molecular |
465.2 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecamethyloctasilocane |
InChI |
InChI=1S/C16H48Si8/c1-17(2)18(3,4)20(7,8)22(11,12)24(15,16)23(13,14)21(9,10)19(17,5)6/h1-16H3 |
Clave InChI |
CRQRATISUDITJA-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



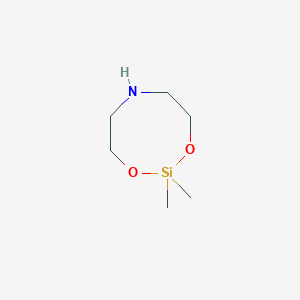
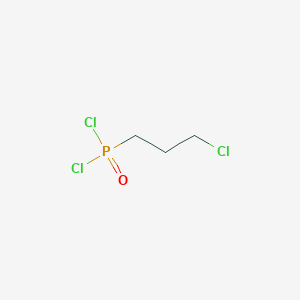
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

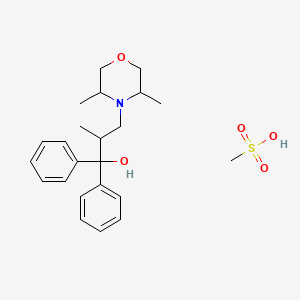
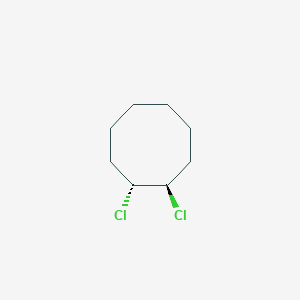
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
